molecular formula C9H10N4O2 B2531271 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one CAS No. 1706445-95-5

1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2531271
CAS No.: 1706445-95-5
M. Wt: 206.205
InChI Key: OHLQMECHJIFHFC-UHFFFAOYSA-N
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Description

1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that features a unique combination of an oxadiazole ring and a pyridinone moiety

Preparation Methods

The synthesis of 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one typically involves the formation of the oxadiazole ring followed by the introduction of the pyridinone moiety. One common synthetic route includes the reaction of an appropriate nitrile with hydrazine to form the oxadiazole ring, followed by the alkylation of the resulting intermediate with a pyridinone derivative. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This optimization can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced with other nucleophiles such as halides or alkoxides.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while reduction can produce reduced pyridinone analogs.

Scientific Research Applications

1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one has a wide range of scientific research applications:

    Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein-ligand interactions, and other biochemical processes.

    Medicine: The compound has shown potential as a pharmacophore in drug discovery, with studies exploring its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:

    1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridine: This compound lacks the pyridinone moiety, which may result in different chemical and biological properties.

    1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)benzene:

    1-((3-(aminomethyl)-1,2,4-oxadiazol-5-yl)methyl)imidazole: The presence of an imidazole ring instead of a pyridinone ring can influence the compound’s interaction with biological targets and its overall chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

1-[[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-5-7-11-8(15-12-7)6-13-4-2-1-3-9(13)14/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLQMECHJIFHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=NC(=NO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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